Calpastatin is a protein that acts as the sole endogenous, specific inhibitor of the calcium-dependent cysteine proteases known as calpains [, , , , , , , ]. This inhibitory action is critical for maintaining proper cellular function, as calpains play diverse roles in various physiological processes such as signal transduction, cell proliferation, differentiation, apoptosis, and muscle protein degradation.
Calpastatin Peptide B27-WT is a significant compound derived from calpastatin, the natural inhibitor of calpain, a calcium-dependent cysteine protease. Calpastatin plays a crucial role in regulating calpain activity, which is associated with various pathological conditions such as neurodegenerative diseases and ischemic injuries. The peptide B27-WT, specifically a 27-residue fragment (DPMSSTYIEELGKREVTIPPKYRELLA), has been identified as a potent inhibitor of both mu- and m-calpain, making it an important focus for research aimed at understanding calpain regulation and developing therapeutic strategies against calpain-related disorders .
Calpastatin is primarily sourced from mammalian tissues, where it is expressed in various forms. The peptide B27-WT is synthesized from the repetitive domains of calpastatin and has been studied extensively for its inhibitory effects on calpain. The peptide can also be synthesized in laboratories using solid-phase peptide synthesis techniques.
Calpastatin Peptide B27-WT falls under the classification of peptide inhibitors. It specifically inhibits calpain activity, which is crucial for numerous cellular processes, including apoptosis and cytoskeletal remodeling. Due to its role in modulating proteolytic activity, it is classified within biochemical research focused on enzyme regulation and therapeutic interventions for related diseases.
The synthesis of Calpastatin Peptide B27-WT is primarily achieved through solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. The process involves several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the identity and purity of the synthesized peptide.
Calpastatin Peptide B27-WT consists of 27 amino acids with a specific sequence that contributes to its inhibitory function against calpain. The structural conformation of this peptide is essential for its interaction with calpain, particularly at two identified "hot spots" within its sequence: Leu(11)-Gly(12) and Thr(17)-Ile(18)-Pro(19) .
The molecular weight of B27-WT is approximately 3,000 Da, which is typical for small peptides. The specific arrangement of amino acids contributes to its ability to adopt a restricted conformation necessary for effective binding to calpain .
Calpastatin Peptide B27-WT primarily engages in non-covalent interactions with calpain, inhibiting its enzymatic activity. Key reactions involve:
Kinetic studies have shown that mutations within critical residues can lead to significant changes in inhibitory potency, indicating that precise interactions at the molecular level are crucial for function .
The mechanism by which Calpastatin Peptide B27-WT inhibits calpain involves:
Studies indicate that the binding affinity of B27-WT for calpain is significantly influenced by specific amino acid interactions within the peptide structure .
Relevant analyses often include assessments of purity via HPLC and confirmation of identity through mass spectrometry.
Calpastatin Peptide B27-WT has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4